4-(3-ethoxyphenyl)benzoic Acid
Overview
Description
4-(3-Ethoxyphenyl)benzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to a benzoic acid moiety
Mechanism of Action
Target of Action
It has been found that benzoic acid derivatives exhibit potential antioxidant and antibacterial properties .
Mode of Action
For instance, benzoic acid-4-ethoxyethyl ester showed significant binding against TEM-72, a type of enzyme .
Biochemical Pathways
For instance, it’s a precursor for many primary and secondary metabolites and is formed by curbing of the C3 side chain by two carbon compounds of phenylalanine .
Pharmacokinetics
The pharmacokinetics of related compounds, such as benzoic acid, have been studied extensively .
Result of Action
It’s known that benzoic acid derivatives exhibit potential antioxidant and antibacterial properties .
Action Environment
It’s known that the action of related compounds, such as benzoic acid, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-ethoxyphenyl)benzoic Acid typically involves the reaction of 3-ethoxyphenylboronic acid with 4-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethoxyphenyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(3-hydroxyphenyl)benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 4-(3-ethoxyphenyl)benzyl alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(3-hydroxyphenyl)benzoic acid.
Reduction: 4-(3-ethoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Ethoxyphenyl)benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may have potential as pharmaceutical agents.
Medicine: Research into its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: It can be used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
4-(3-Hydroxyphenyl)benzoic Acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
4-(3-Methoxyphenyl)benzoic Acid: Contains a methoxy group instead of an ethoxy group.
4-(3-Aminophenyl)benzoic Acid: Contains an amino group instead of an ethoxy group.
Uniqueness: 4-(3-Ethoxyphenyl)benzoic Acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of different substituents on the benzoic acid framework.
Properties
IUPAC Name |
4-(3-ethoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQGPUCKPVYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374465 | |
Record name | 4-(3-ethoxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202208-73-9 | |
Record name | 4-(3-ethoxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Biphenyl-(3'-ethoxy)carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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